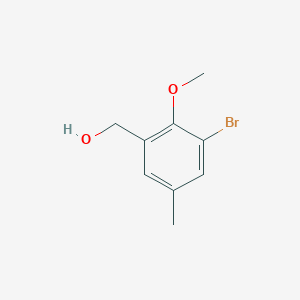

3-Bromo-2-methoxy-5-methylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCMRYHUKQITGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol

Retrosynthetic Analysis of 3-Bromo-2-methoxy-5-methylbenzyl alcohol

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways by disconnecting the molecule at key functional groups. The primary disconnections are the carbon-oxygen bond of the benzyl (B1604629) alcohol, the carbon-bromine bond, and the aryl-oxygen bond of the methoxy (B1213986) ether.

A plausible retrosynthetic pathway begins by disconnecting the benzyl alcohol functionality. The alcohol can be formed via the hydrolysis of a corresponding benzyl bromide. This intermediate, 3-bromo-2-methoxy-5-methylbenzyl bromide, is a key target. The benzyl bromide itself can be synthesized from 3-bromo-2-methoxy-5-methyltoluene through a radical side-chain bromination reaction.

Further disconnection of 3-bromo-2-methoxy-5-methyltoluene involves breaking the C-Br and C-O bonds. The sequence of these bond formations is critical for regiochemical control. One logical approach starts from a readily available precursor such as m-cresol (B1676322) (3-methylphenol). The synthesis would proceed through the following key transformations:

Etherification: Methylation of the hydroxyl group of m-cresol to form 3-methylanisole (B1663972) (3-methoxytoluene).

Electrophilic Aromatic Bromination: Introduction of the bromine atom onto the aromatic ring of 3-methylanisole. The directing effects of the methoxy and methyl groups must be carefully considered to achieve the desired 2-bromo-5-methoxytoluene isomer. However, given the ortho,para-directing nature of both groups, achieving the desired 3-bromo-2-methoxy-5-methyl substitution pattern from this precursor is challenging.

Alternative Bromination Strategy: An alternative, more controlled route would involve the bromination of 3-methylphenol first. The strong activating and ortho,para-directing hydroxyl group would direct bromination to the positions ortho and para to it. Bromination at the 2-position would yield 2-bromo-5-methylphenol (B88109).

Etherification: Subsequent methylation of 2-bromo-5-methylphenol would yield 2-bromo-1-methoxy-4-methylbenzene. Correction: A more direct precursor would be 2-methoxy-5-methylphenol, which upon bromination would be directed to the 3-position by the hydroxyl and methoxy groups. A more viable precursor is 2-methoxy-5-methyltoluene.

Side-Chain Bromination: The methyl group of the resulting substituted toluene (B28343) is then brominated at the benzylic position, typically using N-Bromosuccinimide (NBS). libretexts.org

Hydrolysis: Finally, the resulting benzyl bromide is converted to the target benzyl alcohol, often through nucleophilic substitution with a hydroxide (B78521) source.

This analysis highlights that the synthesis hinges on the controlled introduction of substituents onto the aromatic ring, followed by modification of the methyl side-chain.

Strategies for Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring can be achieved through different chemical approaches, primarily electrophilic aromatic substitution or, for the side-chain, radical bromination.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is the standard method for introducing a halogen onto a benzene (B151609) ring. gmu.edu The reaction involves an electrophile, typically Br+, which is generated from Br2 in the presence of a Lewis acid catalyst like FeBr3. gmu.edu The electrophile attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. gmu.edumsu.edu Subsequent loss of a proton restores the aromaticity and yields the brominated product. msu.edu

The regiochemical outcome of the substitution is governed by the existing substituents on the ring. gmu.edu Both methoxy (-OCH3) and methyl (-CH3) groups are activating substituents, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. slideserve.comrutgers.edu The methoxy group is a particularly strong activator due to the resonance donation of its lone pair electrons. rutgers.edu

In a precursor like 2-methoxy-5-methyltoluene, the directing effects would be as follows:

The methoxy group at position 2 strongly directs to positions 4 and 6 (para and ortho).

The methyl group at position 5 weakly directs to positions 2 and 4 (ortho and para).

The combined effect strongly activates position 4 for electrophilic attack. Substitution at position 6 would be sterically hindered by the adjacent methoxy group. Substitution at position 3 is disfavored by both groups. Therefore, direct electrophilic bromination of 2-methoxy-5-methyltoluene would predominantly yield 4-bromo-2-methoxy-5-methyltoluene, not the required 3-bromo isomer. Achieving the desired 3-bromo substitution pattern requires a different strategy, possibly involving blocking groups or starting from a precursor where the directing groups favor the desired position. For instance, bromination of 2-methoxy-5-methylaniline (B41322) followed by diazotization and removal of the amino group could be a potential, albeit longer, route.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| -OCH₃ (Methoxy) | Resonance Donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Inductively Donating | Weakly Activating | Ortho, Para |

| -OH (Hydroxyl) | Resonance Donating | Strongly Activating | Ortho, Para |

Radical Side-Chain Bromination (e.g., using N-Bromosuccinimide)

To functionalize the methyl group for conversion to a benzyl alcohol, a side-chain halogenation is necessary. Benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgrutgers.edu This unique reactivity allows for selective bromination at the benzylic position.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4), is the most common method for this transformation. wikipedia.org The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or by UV light. wikipedia.org NBS serves as a source of a low concentration of molecular bromine (Br2), which is then homolytically cleaved to form bromine radicals (Br•). libretexts.org A bromine radical then abstracts a benzylic hydrogen, forming the resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with Br2 to form the benzyl bromide product and another bromine radical, propagating the chain reaction. vedantu.com The use of NBS is advantageous as it maintains a low concentration of Br2 and HBr, which suppresses competing electrophilic aromatic substitution on the electron-rich ring. acs.org

For the synthesis of this compound, the key step would be the NBS bromination of 3-bromo-2-methoxy-5-methyltoluene to yield 3-bromo-1-(bromomethyl)-2-methoxy-5-methylbenzene.

Table 2: Typical Conditions for Wohl-Ziegler (NBS) Bromination

| Component | Role | Example |

|---|---|---|

| Brominating Agent | Source of Bromine Radicals | N-Bromosuccinimide (NBS) wikipedia.org |

| Substrate | Compound with Allylic/Benzylic Hydrogens | 3-bromo-2-methoxy-5-methyltoluene |

| Solvent | Non-polar, inert | Carbon Tetrachloride (CCl₄) wikipedia.org |

Methods for Methoxy Group Introduction and Manipulation

The methoxy group is a key feature of the target molecule. Its introduction is typically achieved via etherification of a corresponding phenol (B47542), while its removal (demethylation) can be a useful strategy in more complex syntheses.

Etherification Reactions

Etherification is a fundamental reaction for forming ether linkages. numberanalytics.com For the synthesis of aryl methyl ethers, the most classic and widely used method is the Williamson ether synthesis. rsc.org This reaction involves the deprotonation of a phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then displaces a halide from a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the aryl methyl ether. numberanalytics.com

In a potential synthesis of the target compound, a precursor such as 3-bromo-5-methyl-2-phenol could be methylated using these conditions to install the required 2-methoxy group. More modern methods for aryl ether synthesis include copper- or palladium-catalyzed cross-coupling reactions, which can tolerate a wider range of functional groups and may offer milder reaction conditions. organic-chemistry.org

Table 3: Common Reagents for Williamson Ether Synthesis of Aryl Methyl Ethers

| Reagent Type | Purpose | Examples |

|---|---|---|

| Phenolic Substrate | Hydroxyl source | 2-Bromo-5-methylphenol |

| Base | Deprotonation of phenol | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Methylating Agent | Source of methyl group | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Tosylate (CH₃OTs) |

Regioselective Demethylation of Aryl Methyl Ethers

While the synthesis of the target compound primarily requires the introduction of a methoxy group, demethylation reactions are a critical tool in synthetic organic chemistry, often used for deprotection. researchgate.net Cleavage of the strong aryl C-O bond in methyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). researchgate.net

Achieving regioselective demethylation in a molecule with multiple methoxy groups presents a significant challenge. The selectivity can often be controlled by electronic or steric factors. For example, methoxy groups para to electron-withdrawing groups can be cleaved preferentially. acs.org Various reagent systems have been developed for milder or more selective demethylation, including the use of thiolates (like sodium ethanethiolate), magnesium iodide, or biocatalytic methods employing enzymes like monooxygenases or methyltransferases. acs.orgnih.govnih.gov For instance, a biocatalytic approach using a veratrol-O-demethylase has shown success in the regioselective monodemethylation of substituted dimethoxyaryl compounds. acs.org While likely not the most direct route to the target compound, these methods are essential for manipulating more complex, poly-methoxylated precursors. A silicon-assisted C-O bond fragmentation using photoredox catalysis has also been developed as an efficient method for the dealkylation of aryl alkyl ethers. acs.org

Techniques for Methyl Group Installation on the Aromatic Ring

The introduction of a methyl group onto the aromatic scaffold is a critical step in the synthesis of this compound. A common and effective method for this transformation is the Friedel-Crafts alkylation. The success of this reaction is highly dependent on the nature of the starting material and the directing effects of the substituents already present on the aromatic ring. youtube.com

In a potential synthetic route starting from a precursor like 3-bromo-2-methoxyphenol, the existing hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The bromo (-Br) group is deactivating but also ortho-, para-directing. The position of electrophilic attack by the methylating agent (e.g., methyl halide with a Lewis acid catalyst like AlCl₃) is determined by the combined electronic and steric influences of these groups. The powerful activating nature of the hydroxyl and methoxy groups would primarily govern the position of the incoming electrophile. youtube.com The methyl group would be directed to the positions ortho or para to these activators. Given the substitution pattern of the target molecule, the methylation would occur at the C-5 position, which is para to the methoxy group and ortho to the bromo group.

Alternative late-stage C(sp³)–H methylation techniques have also been developed, which can offer unique chemoselectivity for functionalizing complex molecules, although their application would depend on the specific synthetic intermediate. nih.gov

Reduction of Benzylic Precursors to the Alcohol Functionality

The final step in many synthetic pathways to this compound is the reduction of a carbonyl group at the benzylic position. The choice of reducing agent is crucial and depends on the nature of the precursor, whether it is a carboxylic acid, aldehyde, or ketone.

The reduction of a carboxylic acid, specifically 3-bromo-2-methoxy-5-methylbenzoic acid, to the corresponding benzyl alcohol is a common transformation. This requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards milder reagents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of cleanly reducing the carboxylic acid to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Another suitable reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which also efficiently reduces carboxylic acids. The selection between these reagents may depend on factors like functional group tolerance in the rest of the molecule and desired reaction conditions.

Table 1: Comparison of Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Typical Conditions | Advantages | Limitations |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity, rapid reduction | Reacts with acidic protons (e.g., -OH, -NH₂), highly pyrophoric, requires strict anhydrous conditions |

| Borane Tetrahydrofuran Complex | BH₃·THF | Anhydrous THF, 0°C to reflux | High selectivity for carboxylic acids, less reactive with some other functional groups compared to LiAlH₄ | Moisture-sensitive, can reduce other functional groups like alkenes under certain conditions |

If the immediate precursor is 3-bromo-2-methoxy-5-methylbenzaldehyde (B90396), the reduction to the target alcohol is more straightforward. Aldehydes are more reactive than carboxylic acids and can be reduced using a wider variety of reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and highly selective reducing agent, ideal for this transformation. It is typically used in a protic solvent like methanol (B129727) or ethanol (B145695) and effectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like the aryl bromide or the ether linkage. This high chemoselectivity makes it a preferred choice in many synthetic applications. For comparison, the more powerful lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity is often unnecessary for aldehyde reduction and requires more stringent reaction conditions.

Chemo- and Regioselectivity in Multi-Step Synthesis

Achieving the desired polysubstituted aromatic structure requires careful strategic planning to control both the position of incoming groups (regioselectivity) and the selective reaction of one functional group over another (chemoselectivity). nih.govmdpi.com

Regioselectivity is governed by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. youtube.com In the synthesis of this compound, the methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the bromo group (-Br) is a deactivating ortho-, para-director. When planning a synthesis, the order of reactions is critical. For instance, in a molecule containing both a methoxy group and a methyl group, a subsequent bromination would be directed by both groups. The methoxy group, being the more powerful activator, would exert stronger control over the position of the incoming bromine atom. youtube.com Steric hindrance also plays a significant role; bulky groups can prevent substitution at adjacent (ortho) positions. youtube.com

Chemoselectivity is crucial when a molecule contains multiple reactive sites. A prime example in this synthesis is the reduction of a benzylic carbonyl group without affecting the aryl bromide. Aryl halides are generally stable to hydride reagents like NaBH₄. Therefore, the reduction of 3-bromo-2-methoxy-5-methylbenzaldehyde with NaBH₄ proceeds with excellent chemoselectivity, yielding the desired benzyl alcohol while leaving the C-Br bond intact. In contrast, other reduction methods, such as catalytic hydrogenation with certain catalysts or more reactive reducing agents under harsh conditions, could potentially lead to hydrodebromination, an undesired side reaction. The development of selective catalytic systems is an active area of research to enable complex molecular construction with high precision. nih.gov

Table 2: Plausible Synthetic Pathway Highlighting Selectivity

| Step | Precursor | Reaction | Reagent(s) | Key Selectivity | Product |

| 1 | 4-Methylguaiacol | Bromination | Br₂ / Acetic Acid | Regioselectivity: Bromine adds para to the -OH and ortho to the -OCH₃ group. | 5-Bromo-2-hydroxy-4-methylanisole |

| 2 | 5-Bromo-2-hydroxy-4-methylanisole | Formylation | Reimer-Tiemann or similar | Regioselectivity: Formyl group adds ortho to the powerful -OH activator. | 5-Bromo-2-hydroxy-3-methoxy-5-methylbenzaldehyde |

| 3 | 5-Bromo-2-hydroxy-3-methoxy-5-methylbenzaldehyde | Reduction | NaBH₄ / MeOH | Chemoselectivity: Reduces aldehyde, does not affect aryl bromide or ether. | This compound |

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires significant process optimization. The primary goals are to increase yield, improve purity, reduce costs, and ensure safe and environmentally sustainable operation. researchgate.net

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and reactant concentrations can dramatically impact yield and purity. For instance, in catalytic hydrogenation processes, controlling temperature and pressure is vital to ensure selective reduction of the target functional group without causing side reactions. researchgate.net

Catalyst and Solvent Selection: For steps involving catalysis, such as hydrogenation, the choice of catalyst (e.g., palladium, platinum) and support (e.g., carbon, alumina) is critical for activity and selectivity. researchgate.net Solvents should be chosen based on their ability to dissolve reactants, facilitate the reaction, and allow for easy product isolation. Increasingly, the focus is on "green" solvents to minimize environmental impact. nih.gov

Reactor Design: For large-scale production, moving from a simple batch reactor to a more advanced system can offer advantages. A fed-batch approach or a continuous flow reactor can improve productivity and safety. nih.govnih.gov Continuous flow systems, in particular, can offer better heat and mass transfer, leading to more consistent product quality and higher throughput. nih.gov

Downstream Processing: Purification is a major consideration in scale-up. Methods like crystallization or distillation must be optimized for efficiency and scalability, replacing laboratory-scale techniques like column chromatography which are generally not feasible for large quantities.

Biocatalysis, using whole cells or isolated enzymes, represents a sustainable alternative to traditional chemical synthesis for producing benzyl alcohols. These methods operate under mild conditions, are highly selective, and are produced from renewable resources. nih.govnih.gov

Chemical Reactivity and Derivatization of 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol

Transformations at the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol, and its reactivity is influenced by the adjacent aromatic ring, which can stabilize intermediates formed during reactions.

The primary alcohol functional group of 3-Bromo-2-methoxy-5-methylbenzyl alcohol can be readily oxidized to the corresponding aldehyde, 3-bromo-2-methoxy-5-methylbenzaldehyde (B90396). This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are typically chosen to prevent over-oxidation to the carboxylic acid.

A common method for this type of oxidation involves the use of manganese (IV) oxide (MnO₂). This reagent is particularly effective for the selective oxidation of benzylic and allylic alcohols. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The heterogeneous nature of the reaction requires stirring until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com

Table 1: Representative Oxidation of a Substituted Benzyl (B1604629) Alcohol This table shows the oxidation of a structurally similar compound, demonstrating the feasibility of the reaction.

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| (3-Bromo-2-methylphenyl)methanol | Manganese (IV) oxide | Dichloromethane | 3-Bromo-2-methylbenzaldehyde | High (exact % not specified) | chemicalbook.com |

The resulting product, 3-bromo-2-methoxy-5-methylbenzaldehyde, is a key intermediate for further functionalization, such as reductive amination or the formation of imines and other carbonyl derivatives. bldpharm.com

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for faster and often higher-yielding reactions, an acyl chloride can be reacted with the alcohol in the presence of a non-nucleophilic base, such as pyridine.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether.

The benzylic hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide.

Once converted to a benzylic halide, the compound becomes an excellent substrate for Sₙ1 and Sₙ2 reactions. learncbse.in It can react with a wide range of nucleophiles, such as cyanide, azide, or amines, to introduce new functional groups at the benzylic position. The stability of the potential benzylic carbocation intermediate favors these substitution pathways. learncbse.in

Reactions Involving the Aromatic Bromo Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The aryl bromide moiety of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures. sigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. bldpharm.comsigmaaldrich.com This method is highly valued for its tolerance of a wide variety of functional groups, including the alcohol present in the substrate. nih.gov It allows for the formation of a new carbon-carbon bond, leading to biaryl or aryl-alkenyl structures.

Sonogashira Coupling: In this reaction, the aryl bromide is coupled with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This provides a direct route to aryl-alkyne derivatives, which are valuable intermediates in synthesis.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. chemicalbook.com This reaction is catalyzed by a palladium complex in the presence of a base. The reaction typically proceeds with high regioselectivity and stereoselectivity.

Table 2: Representative Cross-Coupling Reactions for Aryl Bromides This table outlines the general conditions and reactants for potential cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki Coupling | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 2-methoxy-5-methyl-[1,1'-biphenyl]-3-yl)methanol |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | (3-(Alkynyl)-2-methoxy-5-methylphenyl)methanol |

| Heck Reaction | Alkene (CH₂=CHR') | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | (3-(Alkenyl)-2-methoxy-5-methylphenyl)methanol |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

The substituent pattern of this compound, with electron-donating methoxy (B1213986) and methyl groups, does not activate the ring for a classical SₙAr reaction. The absence of strong electron-withdrawing groups means that the intermediate Meisenheimer complex is not sufficiently stabilized. Therefore, displacing the bromo substituent with common nucleophiles via the SₙAr mechanism is generally not a feasible pathway under standard conditions. More forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would be required, and these are often less selective.

Reductive Debromination

The carbon-bromine bond on the aromatic ring can be selectively cleaved through reductive dehalogenation, a common strategy to remove halogen atoms. This transformation is typically achieved through catalytic hydrogenation. For aryl bromides, this reaction proceeds efficiently under relatively mild conditions, often showing selectivity in the presence of other reducible functional groups. organic-chemistry.org The process involves the addition of hydrogen across the C-Br bond, replacing the bromine atom with a hydrogen atom to yield 2-methoxy-5-methylbenzyl alcohol.

A standard method for this reaction is the use of a palladium catalyst, such as 10% palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.orgresearchgate.net Alternative hydrogen sources, such as hydrazine (B178648) hydrochloride in the presence of a base, can also effect this transformation at room temperature. researchgate.net Light-mediated, tin-free reductive systems represent another advanced approach for this debromination. acs.org

Table 1: Illustrative Conditions for Reductive Debromination of Aryl Bromides

| Reagent System | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| H₂ (gas) | 10% Pd/C | Ethanol (B145695) or Ethyl Acetate | Room Temperature | organic-chemistry.org |

| Hydrazine hydrochloride / NaOH | Pd/C | Alcohol | Room Temperature | researchgate.net |

Electrophilic Aromatic Substitution Directed by Substituents

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The available positions for substitution are C4 and C6. The directing influence of each group must be considered:

-OCH₃ (Methoxy group): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com This is the most powerful directing group on the ring.

-CH₃ (Methyl group): A weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. wizeprep.com

-Br (Bromo group): A deactivating group due to its inductive electron withdrawal, but it is ortho-, para-directing because its lone pairs can stabilize the cationic intermediate (sigma complex) via resonance. youtube.commasterorganicchemistry.com

-CH₂OH (Hydroxymethyl group): Generally considered a weakly deactivating, ortho-, para-director.

The methoxy group at C2 strongly directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. Since these are already substituted, its influence extends to the remaining open positions. The C6 position is ortho to the methoxy group, while the C4 position is para. The methyl group at C5 directs to its ortho positions (C4, C6). The bromine at C3 directs to its ortho (C2, C4) and para (C6) positions.

Considering these combined effects, the powerful activating nature of the methoxy group dominates, making the C4 and C6 positions the most likely sites for electrophilic attack. organicchemistrytutor.commakingmolecules.com The C6 position is ortho to the strong activating methoxy group and para to the bromine atom. The C4 position is para to the methoxy group and ortho to both the bromine and methyl groups. Steric hindrance from the adjacent methyl group at C5 might slightly disfavor substitution at the C4 position compared to the C6 position. Therefore, electrophilic substitution will likely yield a mixture of products, with the major product depending on the specific electrophile and reaction conditions.

Reactivity of the Aromatic Methyl Group

The methyl group attached to the aromatic ring is a benzylic carbon and exhibits characteristic reactivity. libretexts.org It can be functionalized through either oxidation or free-radical halogenation.

Strong oxidizing agents can convert the methyl group into a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will oxidize the benzylic carbon completely, so long as it bears at least one hydrogen atom. chemistrysteps.com This reaction would transform the molecule into 5-bromo-6-(hydroxymethyl)-3-methoxybenzoic acid.

Alternatively, the benzylic position can undergo free-radical bromination. masterorganicchemistry.com Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) facilitates the substitution of a hydrogen atom on the methyl group with a bromine atom. chemistrysteps.com This reaction would yield 3-bromo-5-(bromomethyl)-2-methoxybenzyl alcohol, a bifunctional intermediate useful for further derivatization.

Table 2: Typical Reactions of the Benzylic Methyl Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | Carboxylic acid (-COOH) | chemistrysteps.com |

Cascade and Rearrangement Reactions

While specific cascade or rearrangement reactions for this compound are not extensively documented, its structure allows for plausible transformations under certain conditions. The benzylic alcohol functionality is key to initiating such processes.

Under strong acidic conditions, the benzyl alcohol can be protonated, forming a good leaving group (water) and generating a resonance-stabilized benzylic carbocation. researchgate.net This reactive intermediate could potentially trigger several events:

Friedel-Crafts Type Self-Condensation/Polymerization: The generated benzylic carbocation could act as an electrophile and attack the aromatic ring of another molecule of this compound, leading to oligomers or polymers.

Rearrangement: While less common for primary benzyl alcohols, molecular rearrangements can occur in complex substrates, particularly if a more stable carbocation can be formed. wiley-vch.debdu.ac.in However, for this specific structure, significant rearrangement of the carbon skeleton is unlikely without more complex functionalities.

Cascade Reaction following Oxidation: A potential cascade could be initiated by oxidizing the benzyl alcohol to the corresponding aldehyde, 3-bromo-2-methoxy-5-methylbenzaldehyde. As this aldehyde lacks α-hydrogens, it could undergo a base-induced Cannizzaro reaction, disproportionating to yield the starting alcohol and the corresponding carboxylic acid (3-bromo-2-methoxy-5-methylbenzoic acid). youtube.com Furthermore, enzymatic cascades have been developed to synthesize benzyl alcohol analogs from precursors in one-pot biotransformations, highlighting the potential for complex, multi-step syntheses involving this structural motif. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-Bromo-2-methoxy-5-methylbenzyl alcohol, distinct signals are expected for each unique proton environment. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to their different positions relative to the substituents, they would appear as distinct signals. The methoxy (B1213986) group (-OCH₃), the methyl group (-CH₃), the benzylic methylene (B1212753) protons (-CH₂OH), and the hydroxyl proton (-OH) would each produce a characteristic signal.

The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of the protons. The electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups will influence the precise positions of the aromatic proton signals. The hydroxyl proton's chemical shift is often broad and can vary depending on the solvent and concentration.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -OH | 1.5 - 4.0 (variable) | Singlet (broad) | N/A |

| -CH₂OH | ~ 4.7 | Singlet | N/A |

| Aromatic-H (H-4) | ~ 7.3 | Singlet (or narrow doublet) | < 2 Hz (meta-coupling) |

| Aromatic-H (H-6) | ~ 7.0 | Singlet (or narrow doublet) | < 2 Hz (meta-coupling) |

| -OCH₃ | ~ 3.9 | Singlet | N/A |

| -CH₃ | ~ 2.3 | Singlet | N/A |

Disclaimer: The data in this table is predicted and not from a recorded spectrum of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide correlational information between nuclei, which is vital for assembling the molecular structure. rsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com For this compound, weak correlations might be observed between the aromatic protons (H-4 and H-6) due to long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. rsc.org It would definitively link the proton signals of the methyl, methoxy, and methylene groups to their corresponding carbon signals. The aromatic protons would also show correlations to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sigmaaldrich.com This is particularly useful for connecting the different fragments of the molecule. For instance, the protons of the -CH₂OH group would show correlations to the aromatic carbons C-2, C-3, and C-4. The methoxy protons would show a correlation to C-2, and the methyl protons would correlate to C-4, C-5, and C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities. The O-H stretch of the alcohol group is expected to be a broad band in the region of 3500-3200 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. The C-Br stretch would be expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ether & Alcohol) | 1260 - 1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Weak |

Disclaimer: The data in this table is predicted and not from a recorded spectrum of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While no specific Raman data for this compound is available, one would expect strong Raman signals for the symmetric vibrations of the aromatic ring and the C-Br bond. The non-polar C=C bonds of the benzene ring typically show strong Raman scattering. In contrast, the polar O-H bond would exhibit a weak Raman signal.

Mass Spectrometry (MS) for Molecular Characterization

In the mass spectrum of a substituted benzyl (B1604629) alcohol, the molecular ion peak (M⁺) is typically observed. For this compound, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M+2 peak, where the M⁺ and M+2 ions appear as a pair of peaks with an intensity ratio of approximately 1:1.

Common fragmentation pathways for benzyl alcohols include α-cleavage and dehydration. sigmaaldrich.comsigmaaldrich.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom, which for a primary alcohol like this compound would lead to the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or the entire benzyl substituent. Another common fragmentation is the loss of a water molecule (H₂O, mass = 18), which is a characteristic feature for many alcohols. sigmaaldrich.com

The fragmentation of the aromatic ring itself can also provide structural information. For instance, the loss of the bromine atom or the methoxy group can lead to significant fragment ions. The mass spectrum of 3-methylbenzyl alcohol, a related compound, shows a prominent molecular ion peak and significant fragmentation, providing a reference for the behavior of the benzyl core. nist.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 230/232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |

| 212/214 | [C₉H₉BrO]⁺ | Loss of H₂O (Dehydration) |

| 199/201 | [C₈H₈BrO]⁺ | Loss of CH₂OH (Alpha-cleavage) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of Br |

| 121 | [C₈H₉O]⁺ | Further fragmentation |

Note: This table is predictive and based on the general fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds like this compound exhibit characteristic absorption bands originating from π → π* transitions within the benzene ring.

The UV spectrum of benzene, the parent chromophore, typically shows two primary absorption bands (the E₂ and B bands) and a weaker, fine-structured band (the K band). Substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε). These shifts are categorized as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), and hyperchromic (increase in absorption intensity) or hypochromic (decrease in absorption intensity).

Table 2: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Transition | Expected λ_max Range (nm) | Origin |

| π → π | 200 - 240 | E₂-band of the substituted benzene ring |

| π → π | 250 - 290 | B-band of the substituted benzene ring |

Note: This table is an estimation based on the known effects of substituents on the benzene chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

As of the current literature survey, a crystal structure for this compound has not been reported. However, the crystal structures of closely related derivatives can offer valuable insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, which contains a substituted bromo-phenyl ring, has been determined. sigmaaldrich.com In this structure, the dihedral angle between the two benzene rings is 32.48 (15)°. The crystal packing is stabilized by both intramolecular and intermolecular hydrogen bonds. sigmaaldrich.com Another related structure, that of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, also reveals details about the conformation of a bromo-methoxy substituted phenyl ring and the presence of intramolecular hydrogen bonding. science-softcon.de

Table 3: Illustrative Crystallographic Data for a Related Derivative, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | sigmaaldrich.com |

| Space Group | P2₁/c | sigmaaldrich.com |

| a (Å) | 11.4157 (19) | sigmaaldrich.com |

| b (Å) | 16.279 (3) | sigmaaldrich.com |

| c (Å) | 9.3738 (16) | sigmaaldrich.com |

| β (°) | 100.210 (3) | sigmaaldrich.com |

| Volume (ų) | 1714.4 (5) | sigmaaldrich.com |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies of 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. For 3-Bromo-2-methoxy-5-methylbenzyl alcohol, the presence of rotatable bonds—specifically the C-C bond connecting the benzyl (B1604629) group to the ring and the C-O bonds of the alcohol and methoxy (B1213986) groups—means multiple conformations exist.

A conformational analysis would be performed by systematically rotating these key dihedral angles to map the potential energy surface (PES). nih.govmdpi.com For instance, the rotation around the C(ring)-C(benzyl) bond and the C(benzyl)-O(H) bond would be scanned to identify low-energy conformers. researchgate.net Studies on similar substituted benzyl alcohols show that intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group can significantly stabilize certain conformations. researchgate.net The geometry of each identified stable conformer would then be fully optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the exact bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. tsijournals.comarxiv.org

Illustrative Data Table: Optimized Geometric Parameters for the Most Stable Conformer This data is hypothetical and based on typical values for substituted benzyl alcohols.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.915 |

| C-O (methoxy) | 1.368 | |

| C-O (alcohol) | 1.432 | |

| O-H | 0.965 | |

| C(ring)-C(benzyl) | 1.510 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-O (methoxy) | 118.7 | |

| C(ring)-C(benzyl)-O | 111.8 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. tsijournals.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and chemical reactions. frontiersin.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen atom of the methoxy group. The LUMO is likely to be a π* anti-bonding orbital distributed over the benzene (B151609) ring. Substituents play a critical role; electron-donating groups like methoxy and methyl increase the HOMO energy, while the electronegative bromine atom can lower both HOMO and LUMO energies. researchgate.netacs.org DFT calculations would provide precise energy values for these orbitals and visualize their spatial distribution. nih.gov

Illustrative Data Table: Frontier Orbital Energies This data is hypothetical and based on typical values for substituted aromatic compounds calculated using DFT.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Region of electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.85 | Region of electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.30 | Indicates high kinetic stability and low reactivity |

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govd-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. acs.org This is particularly useful for assigning signals in complex experimental spectra and for confirming the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can even point to specific conformational or solvent effects. youtube.com

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This data is hypothetical, referenced against TMS, and based on typical values for substituted aromatic systems.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115.8 |

| C-OCH3 | 158.2 |

| C-CH3 | 138.5 |

| C-CH2OH | 135.1 |

| CH3 (methyl) | 20.9 |

| OCH3 (methoxy) | 56.3 |

| CH2OH (benzyl) | 64.7 |

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry is a powerful tool for exploring potential chemical reactions. For this compound, one could model its oxidation to the corresponding aldehyde. researchgate.netacs.org This involves identifying the reaction pathway, locating the transition state (TS) structure, and calculating the activation energy barrier. Comparing different potential mechanisms, such as those involving different oxidants or catalysts, can help predict which reaction conditions would be most efficient. nih.govacs.org

Another example would be the formation of a Grignard reagent by reacting the bromo-substituted position with magnesium. Computational modeling could elucidate the mechanism of insertion and the structure of the resulting organometallic compound. acs.orgresearchgate.net Calculating the energies of reactants, intermediates, transition states, and products provides a complete energetic profile of the reaction, offering insights that are difficult to obtain experimentally. acs.org

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice based on a complex interplay of intermolecular forces. For this compound, these interactions would include:

Hydrogen Bonding: The primary interaction would likely be hydrogen bonds between the hydroxyl group of one molecule and an acceptor atom (like the hydroxyl or methoxy oxygen) of a neighboring molecule.

Halogen Bonding: The bromine atom can act as a Lewis acidic site, forming a halogen bond with a nucleophilic atom (like oxygen) on an adjacent molecule. cooper.edu

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability. researchgate.net

Theoretical methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. cooper.eduresearchgate.net By predicting the likely packing arrangement, computational chemistry can aid in understanding and predicting the physical properties of the solid material, such as melting point and solubility.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties or biological activities. nih.gov The first step in a QSPR study is to calculate a set of molecular descriptors for this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govfrontiersin.org

Once these descriptors are calculated, they can be used in a pre-existing QSPR model for a class of similar compounds (e.g., substituted phenols or benzyl alcohols) to predict a specific property. tum.dedoaj.org For example, a QSPR model might predict its antioxidant activity based on descriptors like the O-H bond dissociation energy and ionization potential. nih.gov Similarly, properties like boiling point, solubility, or toxicity could be estimated, providing a rapid screening tool before undertaking more intensive experimental work. energy.gov

Advanced Applications of 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol in Chemical Sciences

Utility as a Versatile Synthetic Building Block for Complex Molecules

3-Bromo-2-methoxy-5-methylbenzyl alcohol serves as a crucial starting material and intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. A notable synthesis of this compound from m-cresol (B1676322) involves a six-step process: bromination, methylation, formylation, Baeyer-Villiger oxidation, hydrolysis, and reduction.

The hydroxyl group of the benzyl (B1604629) alcohol can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester. The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The methoxy (B1213986) group can also be cleaved to a hydroxyl group, providing another point for modification. This multi-functionality makes this compound a valuable precursor in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.

For instance, the related compound, 4-bromo-5-methoxy-3-methylbenzyl alcohol, has been utilized in synthetic sequences where the benzyl alcohol is converted to a benzyl bromide, a more reactive species for subsequent nucleophilic substitution reactions. This highlights the potential of the benzyl alcohol moiety in these types of molecules to be transformed into a leaving group to facilitate the construction of more complex structures.

Table 1: Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Product Functional Group |

| Benzyl Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Benzyl Alcohol | Etherification | Ether |

| Benzyl Alcohol | Esterification | Ester |

| Bromine Atom | Suzuki Coupling | Aryl, Heteroaryl |

| Bromine Atom | Heck Coupling | Alkene |

| Bromine Atom | Sonogashira Coupling | Alkyne |

| Methoxy Group | Ether Cleavage | Phenol (B47542) |

Applications in Materials Science for Functional Compound Design

The structural characteristics of this compound make it an attractive component in the design of functional materials. The presence of the bromine atom allows for its incorporation into larger systems through cross-coupling reactions, while the benzyl alcohol provides a site for polymerization or attachment to surfaces. The aromatic core, with its methoxy and methyl substituents, can influence the electronic and packing properties of the resulting materials.

While specific examples of its direct application in materials science are not extensively detailed in the provided search results, its classification as a material science building block suggests its potential in this area. The ability to introduce this moiety into polymers or onto surfaces could be used to tune properties such as refractive index, conductivity, or thermal stability. The brominated aromatic ring, for instance, is a common feature in fire-retardant materials.

Development of Catalysts and Ligands Incorporating the Benzyl Alcohol Scaffold

The molecular framework of this compound is suitable for the development of novel ligands for catalysis. The benzyl alcohol can be converted into various coordinating groups, such as phosphines, amines, or ethers, which can then bind to metal centers to form catalysts. The substituents on the aromatic ring can be used to modulate the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

Although direct examples of catalysts derived from this compound are not prevalent in the initial search results, the potential for its use in this field is recognized. The synthesis of chiral ligands from substituted benzyl alcohols is a well-established strategy in asymmetric catalysis. The defined stereochemistry of the benzyl alcohol, if resolved into its enantiomers, could be transferred to a catalytic process.

Applications in Supramolecular Chemistry and Self-Assembly

The substituted benzene (B151609) ring of this compound provides a platform for studying and utilizing non-covalent interactions in supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, while the methoxy and hydroxyl groups can act as hydrogen bond donors and acceptors. These interactions can drive the self-assembly of the molecule or its derivatives into well-defined supramolecular structures such as liquid crystals, gels, or molecular capsules.

The strategic placement of the bromo, methoxy, and methyl groups can be used to direct the self-assembly process and control the morphology of the resulting nanostructures. While specific studies on the supramolecular behavior of this compound are not detailed in the provided search results, its structural motifs are commonly found in molecules designed for self-assembly.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Methoxy 5 Methylbenzyl Alcohol

Sustainable and Green Synthetic Approaches

Currently, there are no published methods specifically detailing sustainable or green synthetic routes for 3-Bromo-2-methoxy-5-methylbenzyl alcohol. The development of such methods would be a significant advancement, aligning the production of this compound with the principles of environmental responsibility. Future research in this area could focus on several promising strategies that have been successfully applied to other substituted benzyl (B1604629) alcohols.

Potential Research Directions:

Catalytic Approaches: Investigation into the use of heterogeneous or homogeneous catalysts for the bromination and functionalization steps could lead to more atom-economical and less wasteful processes.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Renewable Feedstocks: Research into the possibility of deriving the core aromatic structure from renewable resources would significantly enhance the green credentials of this compound.

Exploration of Novel Reactivity and Reaction Pathways

The reactivity of this compound remains largely unexplored. Understanding its reaction pathways is crucial for its potential application as a building block in the synthesis of more complex molecules. The presence of a bromo, methoxy (B1213986), and methyl group on the benzene (B151609) ring, along with a primary alcohol function, suggests a rich and varied chemistry waiting to be discovered.

Key Areas for Investigation:

Cross-Coupling Reactions: A systematic study of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine position would be invaluable for creating new carbon-carbon and carbon-heteroatom bonds.

Derivatization of the Hydroxyl Group: Exploration of reactions to convert the primary alcohol into other functional groups (e.g., ethers, esters, amines) would expand its utility as a synthetic intermediate.

Ortho-Lithiation and Functionalization: Investigating the possibility of directed ortho-metalation could open up pathways to introduce additional substituents onto the aromatic ring, leading to a diverse range of new derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow and automated platforms represents a significant opportunity for process optimization and on-demand production. Flow chemistry offers advantages in terms of safety, efficiency, and scalability.

Future Research Focus:

Development of Flow Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of this compound would be a primary research goal. This would involve studying reaction kinetics, optimizing reaction conditions (temperature, pressure, residence time), and selecting appropriate reactor materials.

Automated Synthesis and Derivatization: Creating an automated platform that can not only synthesize the target molecule but also perform a variety of derivatization reactions in a sequential manner would greatly accelerate the discovery of new compounds with interesting properties.

Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules before they are synthesized in the lab. Applying these methods to this compound could guide the design of new derivatives with specific, desired characteristics.

Promising Avenues for Computational Research:

Structure-Property Relationship Studies: Using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models to understand how modifications to the structure of this compound affect its electronic, steric, and physicochemical properties.

Virtual Screening of Derivatives: Creating a virtual library of derivatives and using computational screening to identify candidates with high potential for specific applications, such as in materials science or medicinal chemistry.

Potential in Emerging Fields of Chemical Technology

The unique substitution pattern of this compound suggests that it could find applications in various emerging fields of chemical technology. However, without specific research, its potential remains speculative.

Hypothetical Areas of Application to Explore:

Materials Science: As a building block for the synthesis of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The bromine atom provides a handle for further functionalization and polymerization.

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The combination of lipophilic (bromo, methyl) and hydrophilic (methoxy, alcohol) groups could be advantageous for interacting with biological targets.

Agrochemicals: As a precursor for the development of new herbicides, fungicides, or insecticides.

Q & A

Basic: What synthetic routes are recommended for preparing 3-bromo-2-methoxy-5-methylbenzyl alcohol, and how can purity be optimized?

A stepwise functionalization approach is commonly employed. First, introduce the methoxy and methyl groups via Friedel-Crafts alkylation or directed ortho-metalation, followed by bromination using electrophilic bromine sources (e.g., NBS). The benzyl alcohol group can be introduced via reduction of a corresponding benzaldehyde intermediate (e.g., NaBH₄). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How do steric and electronic effects influence the reactivity of the bromine substituent in nucleophilic substitution reactions?

The bromine atom at the 3-position is moderately activated for SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the methoxy group (para-directing) and methyl group (ortho/para-directing). However, steric hindrance from the adjacent methoxy group may slow reactivity. DFT studies on analogous brominated benzyl alcohols suggest that transition states for substitution exhibit higher energy barriers when bulky substituents are proximal to the reaction site . Kinetic studies under varying temperatures (e.g., 25–80°C) in polar aprotic solvents (DMF, DMSO) can quantify these effects.

Basic: What spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (split due to substituents), and the benzyl alcohol -CH₂OH group (δ 4.5–5.0 ppm, broad).

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹), C-Br (600–700 cm⁻¹), and methoxy C-O (1250 cm⁻¹) stretches.

- MS (HRMS) : Molecular ion peak [M+H]+ at m/z 245.0 (C₉H₁₁BrO₂⁺) with isotopic patterns confirming bromine .

Advanced: How do storage conditions (e.g., temperature, light exposure) impact the compound’s stability?

Benzyl alcohols are prone to oxidation under ambient conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen. LC-MS monitoring detects oxidation byproducts (e.g., benzaldehyde derivatives). Adding stabilizers like BHT (0.1% w/w) or storing at –20°C in anhydrous DMF minimizes decomposition .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological inconsistencies (e.g., solvent purity, catalyst loading) often underlie yield discrepancies. A systematic approach includes:

Reproducing protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere).

In situ monitoring (e.g., TLC, HPLC) to identify intermediate side products.

Computational validation (DFT) to compare reaction pathways under different conditions .

Basic: What computational tools predict the compound’s reactivity in cross-coupling reactions?

DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. For example, the bromine atom’s LUMO energy (~-1.5 eV) indicates moderate electrophilicity, favoring Pd-catalyzed couplings with arylboronic acids. Solvent effects (toluene vs. THF) can be simulated using COSMO-RS .

Advanced: What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate for:

- Anticancer agents : Functionalization via Mitsunobu reactions to introduce phosphonate groups.

- Antimicrobials : Coupling with heterocycles (e.g., triazoles) via click chemistry.

- Neuroactive compounds : Etherification to modulate blood-brain barrier permeability .

Basic: What analytical challenges arise in detecting trace impurities, and how are they addressed?

Impurities like residual benzaldehyde (from incomplete reduction) or debrominated products require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.